Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)
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Overview
Description
Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound with a unique structure This compound is characterized by its pentacyclic framework, which includes multiple fused rings and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate typically involves multi-step organic reactions. The initial steps often include the formation of the pentacyclic core through cyclization reactions. Bromination is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at specific positions .
Industrial Production Methods
similar compounds are often synthesized using batch reactors where precise control over temperature, pressure, and reagent addition is maintained to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium azide (NaN₃), thiols, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The bromine atoms and the pentacyclic structure likely play a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid .
- 4-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3,5-dimethylphenyl)benzamide .
- N-[3-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]-4-methylbenzamide .
Uniqueness
Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is unique due to its specific substitution pattern and the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C32H21Br2NO4 |
---|---|
Molecular Weight |
643.3 g/mol |
IUPAC Name |
benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate |
InChI |
InChI=1S/C32H21Br2NO4/c33-31-22-13-4-5-14-23(22)32(34,25-16-7-6-15-24(25)31)27-26(31)28(36)35(29(27)37)21-12-8-11-20(17-21)30(38)39-18-19-9-2-1-3-10-19/h1-17,26-27H,18H2 |
InChI Key |
VPBQZMOPBYTCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N3C(=O)C4C(C3=O)C5(C6=CC=CC=C6C4(C7=CC=CC=C75)Br)Br |
Origin of Product |
United States |
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